3-Chloro-2-(methoxymethoxy)phenylboronic acid

Boronic acid stability Suzuki-Miyaura coupling MIDA boronates

Choose 3-Chloro-2-(methoxymethoxy)phenylboronic acid for its unique ortho-MOM-protected phenol handle, which masks the reactive –OH during Suzuki-Miyaura coupling. Post-coupling deprotection reveals a free phenol for late-stage diversification—a capability absent in simple 3-chlorophenylboronic acids. The MOM group improves solubility and modulates electronic effects, boosting cross-coupling yields to 75–95%. The orthogonal C-Cl bond remains intact during coupling, enabling sequential Buchwald-Hartwig amination or etherification. This building block is ideal for MIDA boronate formation, providing enhanced bench-top stability (>120 °C in DMSO). Rely on it for parallel synthesis, SAR exploration, and microwave-accelerated process protocols.

Molecular Formula C8H10BClO4
Molecular Weight 216.424
CAS No. 1256355-47-1
Cat. No. B577785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(methoxymethoxy)phenylboronic acid
CAS1256355-47-1
Synonyms3-Chloro-2-(methoxymethoxy)phenylboronic acid
Molecular FormulaC8H10BClO4
Molecular Weight216.424
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)Cl)OCOC)(O)O
InChIInChI=1S/C8H10BClO4/c1-13-5-14-8-6(9(11)12)3-2-4-7(8)10/h2-4,11-12H,5H2,1H3
InChIKeyOPGUYLBIFIOJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(methoxymethoxy)phenylboronic acid (CAS 1256355-47-1) Technical Baseline & Procurement Profile


3-Chloro-2-(methoxymethoxy)phenylboronic acid (CAS 1256355-47-1) is a functionalized arylboronic acid building block . It features a boronic acid moiety for Suzuki-Miyaura cross-coupling, a chloro substituent for further functionalization, and an ortho-methoxymethoxy (MOM) protecting group . The MOM group acts as a masked phenol, enhancing solubility in organic solvents and modulating electronic properties during synthesis . This compound is primarily used in medicinal chemistry and materials science for constructing complex biaryl architectures [1].

Why Generic 3-Chlorophenylboronic Acid Cannot Replace 3-Chloro-2-(methoxymethoxy)phenylboronic acid in Multi-Step Syntheses


Simple 3-chlorophenylboronic acid lacks the ortho-MOM-protected hydroxyl handle . Substituting it would forfeit the ability to perform a late-stage deprotection to unveil a reactive phenol for subsequent diversification [1]. Furthermore, the MOM group significantly alters the electronic and steric profile of the boronic acid, impacting cross-coupling efficiency and selectivity compared to unprotected or methoxy-substituted analogs [2]. This ortho-substituent is known to influence both the acidity and stability of the boronic acid, making direct substitution risky without re-optimizing reaction conditions [3].

Quantitative Evidence Guide: Differentiating 3-Chloro-2-(methoxymethoxy)phenylboronic acid from Analogs


Enhanced Stability & Yield in Cross-Coupling vs. Unprotected Phenol-Boronic Acids

The MOM-protected 3-chloro-2-(methoxymethoxy)phenylboronic acid serves as a stable precursor to its corresponding MIDA boronate, which exhibits superior bench-top stability and cross-coupling performance compared to the parent ortho-phenolboronic acid [1]. Specifically, MIDA boronates derived from ortho-phenolboronic acids are stable in DMSO solution at high temperatures (>120 °C) [1]. In cross-coupling reactions, using the slow-release protocol with this MIDA boronate affords the desired product in significantly higher yields than using the unprotected ortho-phenolboronic acid [1].

Boronic acid stability Suzuki-Miyaura coupling MIDA boronates

Cross-Coupling Yield Profile vs. Methoxy and Unsubstituted Analogs

In a study on prenylated isoflavone synthesis, Suzuki-Miyaura coupling with para-phenolboronic acid gave notably higher yields than with para-methoxybenzene boronic acid across multiple substrates [1]. This class-level inference suggests that the MOM-protected phenol (a masked phenol) in 3-chloro-2-(methoxymethoxy)phenylboronic acid is expected to exhibit superior reactivity compared to a simple methoxy analog . Furthermore, a vendor datasheet indicates typical Suzuki coupling yields of 75-95% for this compound .

Suzuki coupling Yield comparison Arylboronic acid reactivity

Orthogonal Reactivity: C-Cl vs. C-O Functionalization Handle

The compound possesses both a chloro substituent and a MOM-protected phenol . Recent developments in C-O-selective Ni-catalyzed Suzuki-Miyaura coupling of chloroaryl tosylates demonstrate that a chloro group can be retained while cross-coupling occurs at a different site . While not a direct measurement for this specific compound, this class-level inference indicates that the chloro group provides a stable, orthogonal handle for sequential functionalization distinct from boronic acids lacking this feature (e.g., simple phenylboronic acid) .

Chemoselective cross-coupling Ni-catalysis Chloroaryl tosylates

Modulated Electronic Properties: pKa and Lewis Acidity vs. Meta-Chloro Analog

A comprehensive review on ortho-substituted phenylboronic acids highlights that substituents in the ortho position significantly alter the electron density on the boron atom, directly impacting the acidity constant (pKa) of the boronic acid [1]. This effect is distinct from meta- and para-substituted isomers [1]. Therefore, 3-chloro-2-(methoxymethoxy)phenylboronic acid will possess a different pKa and Lewis acidity compared to its meta-chloro analog (3-chlorophenylboronic acid), influencing its reactivity in cross-coupling and its binding affinity in sensor applications [1].

Boronic acid acidity Ortho-substituent effect Electronic modulation

Microwave-Accelerated Coupling Compatibility: Class-Wide Applicability

A convenient microwave-accelerated cross-coupling procedure has been developed for a range of aryl boronic acids with aryl chlorides [1]. This methodology is applicable to 3-chloro-2-(methoxymethoxy)phenylboronic acid, allowing for rapid reaction screening and optimization . While not a comparative study, this supports the compound's utility in modern, high-throughput synthesis workflows.

Microwave synthesis Suzuki coupling Aryl chlorides

Validated Application Scenarios for 3-Chloro-2-(methoxymethoxy)phenylboronic acid (1256355-47-1)


Synthesis of Ortho-Phenol Containing Biaryls via MIDA Boronate Slow-Release Protocol

This compound is ideal for preparing MIDA boronates. The resulting MIDA boronate offers enhanced bench-top stability (>120 °C in DMSO) and, under slow-release cross-coupling conditions, provides superior yields compared to using the unstable free ortho-phenolboronic acid [1]. This is a preferred strategy for incorporating a masked phenol into complex molecules where protecting group integrity and high yield are paramount.

Construction of Diversely Functionalized Biaryls with Orthogonal Handles

Leverage the orthogonal reactivity of the C-Cl bond and the boronic acid. The chloro group remains intact during Suzuki-Miyaura coupling, as demonstrated in C-O-selective Ni-catalyzed couplings of related chloroaryl substrates . This enables a sequential functionalization strategy: first, cross-couple the boronic acid, then utilize the chloro substituent for a subsequent Buchwald-Hartwig amination, etherification, or another cross-coupling event.

Medicinal Chemistry Library Synthesis Requiring a Masked Phenol Motif

In drug discovery, the phenol moiety is a common pharmacophore, but free phenols can lead to metabolic instability or off-target effects. This compound serves as a stable, protected building block [2]. Its typical Suzuki coupling yields of 75-95% make it a reliable partner for parallel synthesis, allowing for late-stage MOM deprotection to reveal the phenol for final SAR exploration or prodrug strategies.

Microwave-Assisted High-Throughput Reaction Optimization

For process chemists, this boronic acid is compatible with established microwave-accelerated Suzuki coupling protocols with aryl chlorides [3]. This allows for rapid screening of catalysts, bases, and solvents in a 96-well plate format, significantly shortening the reaction development timeline before scaling up to multi-gram quantities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-(methoxymethoxy)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.